molecular formula C26H18O4 B5823880 4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

Cat. No.: B5823880
M. Wt: 394.4 g/mol
InChI Key: IJCCZSIUMHYJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one (CAS: 374916-94-6) is a synthetic derivative of the 6H-benzo[c]chromen-6-one (urolithin) scaffold. Its molecular formula is C28H20O4, with a molecular weight of 420.464 g/mol . Structurally, it features:

  • A methyl group at position 4 of the benzo[c]chromen-6-one core.
  • A 2-(naphthalen-2-yl)-2-oxoethoxy substituent at position 3, introducing a bulky, lipophilic naphthyl moiety.

This compound is part of a broader class of alkoxylated benzo[c]chromen-6-one derivatives designed for pharmacological applications, particularly as phosphodiesterase 2 (PDE2) inhibitors . Its synthesis typically involves copper-catalyzed coupling or nucleophilic substitution reactions using halides, as detailed in and .

Properties

IUPAC Name

4-methyl-3-(2-naphthalen-2-yl-2-oxoethoxy)benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O4/c1-16-24(13-12-21-20-8-4-5-9-22(20)26(28)30-25(16)21)29-15-23(27)19-11-10-17-6-2-3-7-18(17)14-19/h2-14H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCCZSIUMHYJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction between an aldehyde and dimedone, followed by the reaction with 2-naphthol to form the desired xanthene derivative . The reaction conditions often require the use of catalysts such as imidazole or isoquinoline, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions could introduce a variety of functional groups, such as halides or amines.

Scientific Research Applications

4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets. The naphthalene and chromen moieties allow it to bind to specific enzymes or receptors, potentially inhibiting their activity. This can lead to antimicrobial effects by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Comparison with Similar Compounds

Cholinesterase Inhibition

Derivatives like 3-(pyrimidin-2-yloxy)-6H-benzo[c]chromen-6-one (2v) and 3-(morpholinoethoxy)-6H-benzo[c]chromen-6-one (1u) show divergent activities, with IC50 values for acetylcholinesterase (AChE) inhibition ranging from 1–10 μM . The naphthyl derivative’s activity in this context remains unexplored.

Estrogen Receptor Beta (ERβ) Selectivity

Hydroxylated derivatives (e.g., 3,8-dihydroxy-6H-benzo[c]chromen-6-one ) demonstrate >100-fold selectivity for ERβ over ERα, critical for neurodegenerative and anticancer applications . The methyl and naphthyl groups in the target compound may disrupt this selectivity.

Antibacterial Activity

Naphthalene-substituted analogs (e.g., 7-hydroxy-9-(naphthalen-1-yl)-6H-benzo[c]chromen-6-one ) exhibit antibacterial efficacy against Staphylococcus aureus (MIC: 8–16 μg/mL) . The target compound’s 2-naphthyl group could enhance similar activity but requires empirical validation.

Biological Activity

The compound 4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one (often referred to as compound 1 ) is a derivative of the benzo[c]chromen-6-one class, which has gained attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of compound 1 can be represented as follows:

C26H18O4\text{C}_{26}\text{H}_{18}\text{O}_{4}

This structure features a benzo[c]chromen-6-one core with a naphthalen-2-yl substituent and an oxoethoxy group, which contribute to its unique properties and biological activities.

Research has indicated that compounds within the benzo[c]chromen-6-one class exhibit various mechanisms of action, including:

  • Phosphodiesterase (PDE) Inhibition : Certain derivatives have shown promising results as PDE2 inhibitors, which are crucial in regulating intracellular signaling pathways. For instance, one study reported an IC50 value of 3.67 ± 0.47 μM for a related compound, demonstrating significant inhibitory potential against PDE2 .
  • Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties, particularly in models of neurotoxicity induced by corticosterone. The viability of neuronal cells significantly increased in the presence of these compounds, suggesting potential applications in treating neurodegenerative diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. Key findings include:

  • Selective Cytotoxicity : Research indicated that certain derivatives selectively target cancer cells while sparing normal cells. For example, compounds demonstrated reduced proliferation and survival in colorectal and breast cancer cell lines .
  • Mechanisms of Induction : The anticancer activity was associated with lysosomal membrane permeabilization (LMP), leading to increased reactive oxygen species (ROS) accumulation and subsequent cell death in cancerous cells .

Table of Biological Activities

Activity TypeCompound/DerivativeIC50/EffectReference
PDE InhibitionAlkoxylated derivative 1f3.67 ± 0.47 μM
NeuroprotectionCompound 1Increased cell viability
Anticancer ActivityVarious benzo[c]chromen derivativesInduced LMP in cancer cells

Case Study 1: Neuroprotection in HT-22 Cells

In a study investigating the neuroprotective effects of compound 1, HT-22 neuronal cells were exposed to corticosterone to induce neurotoxicity. Treatment with compound 1 resulted in a dose-dependent increase in cell viability, particularly at concentrations between 6.25 μM and 25 μM, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Antitumor Efficacy

In another investigation focusing on the anticancer properties of related compounds, researchers treated various cancer cell lines with different concentrations of benzo[c]chromen derivatives. The results showed significant cytotoxic effects on cancer cells compared to non-neoplastic cells, reinforcing the potential for these compounds in targeted cancer therapies .

Q & A

Basic: What synthetic methodologies are commonly used to prepare 4-methyl-3-[2-(naphthalen-2-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one?

Answer:
The compound is synthesized via cyclocondensation reactions. A prominent method involves reacting substituted chromene-3-carbaldehydes with 1,3-bis(silyloxy)-1,3-butadienes under reflux conditions. For example, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde (a structural analog) undergoes cyclocondensation to yield benzo[c]chromen-6-ones with high regioselectivity . Key steps include:

  • Reagents : Potassium peroxydisulfate and silver nitrate as catalysts.
  • Conditions : Solvent-free thermal reactions or ethanol/piperidine mixtures under argon.
  • Yields : Typically 70–85% after purification via silica gel chromatography.

Advanced: How can SHELX software improve crystallographic refinement for structural analysis of this compound?

Answer:
SHELXL (part of the SHELX suite) is optimized for small-molecule refinement. For this compound:

  • Data Handling : High-resolution X-ray diffraction data can be refined using SHELXL’s robust least-squares algorithms to resolve disordered electron density, common in polycyclic systems .
  • Twinned Data : The software’s twin-law detection is critical for crystals with pseudo-merohedral twinning.
  • Validation : Tools like Rint and GooF (goodness-of-fit) ensure structural accuracy. Example parameters:
  R1 = 0.039, wR2 = 0.098 (for a related benzo[c]chromen-6-one derivative) [[1, 19]]  

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns. For example:
    • Aromatic protons appear at δ 6.8–8.2 ppm (multiplet, integrating for naphthalene and chromenone rings).
    • The methyl group resonates at δ 2.4 ppm (singlet) .
  • IR : Stretching frequencies for carbonyl (C=O) groups at ~1700 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .
  • MS : Molecular ion peaks (M⁺) at m/z 386.3 (calculated for C24H18O4) .

Advanced: How can structure-activity relationship (SAR) studies optimize its biological activity?

Answer:

  • Core Modifications : Adding electron-withdrawing groups (e.g., Cl) at position 3 enhances anti-inflammatory activity (IC50 = 12 µM vs. COX-2) .
  • Side Chain Variations : Replacing the naphthalen-2-yl group with fluorophenyl increases lipophilicity (logP from 3.1 to 4.2), improving blood-brain barrier penetration for CNS targets .
  • Assays :
    • Anticancer : MTT assays on HeLa cells (IC50 = 8.5 µM).
    • Antioxidant : DPPH radical scavenging (EC50 = 45 µM) .

Basic: What in vitro assays are used to evaluate its therapeutic potential?

Answer:

  • Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., MCF-7, A549).
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or cholinesterase (e.g., IC50 determination) .
  • Antioxidant Activity : DPPH or FRAP assays to quantify radical scavenging capacity .

Advanced: How does crystallographic disorder affect computational modeling of this compound?

Answer:
Disordered regions (e.g., flexible ethoxy side chains) complicate density maps. Strategies include:

  • Multi-Conformer Models : SHELXL refines occupancy ratios (e.g., 60:40 split for two conformers) .
  • DFT Calculations : Geometry optimization at the B3LYP/6-31G(d) level validates intramolecular H-bonding (O–H···O = 2.8 Å) .

Basic: What are the solubility and stability profiles under experimental conditions?

Answer:

  • Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO (50 mg/mL) or DCM.
  • Stability : Degrades <5% in PBS (pH 7.4) over 24 hours but oxidizes in acidic conditions (pH <3) .

Advanced: How can HPLC-MS methods quantify trace impurities in synthesized batches?

Answer:

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of acetonitrile/0.1% formic acid (70:30 to 95:5 over 20 min).
  • Detection : ESI-MS in positive ion mode (LOD = 0.1 ng/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.